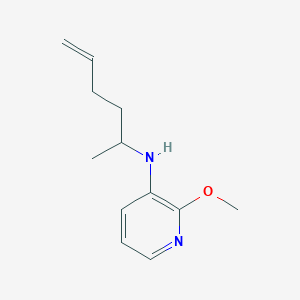

N-(Hex-5-en-2-yl)-2-methoxypyridin-3-amine

Description

Overview of Pyridin-3-amine Derivatives in Chemical Research

Pyridin-3-amine, a derivative of pyridine (B92270), serves as a fundamental building block in the synthesis of a wide array of more complex molecules. wikipedia.org Pyridine and its derivatives are prevalent scaffolds in drug design and medicinal chemistry due to their ability to form hydrogen bonds and their bioisosteric relationship with other functional groups. rsc.orgfrontiersin.org The pyridine ring is a key component in numerous FDA-approved drugs. rsc.org

Derivatives of pyridin-3-amine are investigated for a broad spectrum of pharmacological activities, including but not limited to antimicrobial, anti-inflammatory, and anticancer properties. ontosight.ainih.gov The versatility of the pyridine scaffold allows for easy functionalization, enabling the synthesis of diverse compound libraries for screening against various biological targets. nih.gov The nitrogen atom in the pyridine ring imparts basicity and allows for interactions with biological macromolecules, a key feature in the design of therapeutic agents. nih.gov

Structural Features of N-(Hex-5-en-2-yl)-2-methoxypyridin-3-amine and its Research Significance

The structure of this compound is characterized by three key features: the pyridin-3-amine core, a methoxy (B1213986) group at the 2-position, and an N-substituted hex-5-en-2-yl group.

Pyridin-3-amine Core: This central scaffold is a well-established pharmacophore in medicinal chemistry. The amino group at the 3-position provides a site for further chemical modification and can act as a hydrogen bond donor.

2-Methoxy Group: The presence of a methoxy group on the pyridine ring can significantly influence the electronic properties and metabolic stability of the molecule. ntu.edu.sg It can act as a directing group in electrophilic aromatic substitution reactions and may also be involved in binding to biological targets through hydrogen bonding. rsc.orgresearchgate.net

N-(Hex-5-en-2-yl) Substituent: This unsaturated alkyl chain introduces a degree of flexibility and lipophilicity to the molecule. The terminal double bond presents a reactive site for various chemical transformations, such as addition reactions or cyclizations, offering pathways to more complex molecular architectures.

The combination of these structural elements in a single molecule makes this compound a promising candidate for further research and development in synthetic and medicinal chemistry.

Hypothesized Areas of Academic Investigation for the Compound

Based on its structural features, several areas of academic investigation can be hypothesized for this compound:

Synthetic Methodology Development: The compound could serve as a model substrate for the development of new synthetic methods, particularly those involving the functionalization of the pyridine ring or transformations of the terminal alkene.

Medicinal Chemistry Exploration: Given the known biological activities of pyridin-3-amine derivatives, this compound could be screened for a range of therapeutic applications. The unique combination of substituents may lead to novel biological activities or improved pharmacological profiles compared to existing compounds.

Catalysis: The nitrogen atoms in the pyridine ring and the amino group could potentially act as ligands for metal catalysts. The synthesis and evaluation of metal complexes of this compound could be a fruitful area of research.

Materials Science: Pyridine derivatives have been explored for their applications in materials science, for instance, in the development of liquid crystals and photo-physical materials. rsc.orgresearchgate.net The specific structural characteristics of this compound might impart interesting properties for such applications.

Detailed Research Findings

While specific research on this compound is limited in publicly available literature, the broader families of pyridin-3-amine and 2-methoxypyridine (B126380) derivatives have been the subject of extensive study. Research on related structures provides a basis for understanding the potential chemical and physical properties of the title compound.

Physicochemical Properties of Related Pyridine Derivatives

| Property | Pyridin-3-amine | 2-Methoxypyridine |

| Molecular Formula | C5H6N2 | C6H7NO |

| Molar Mass | 94.11 g/mol | 109.13 g/mol |

| Appearance | Colorless solid | Colorless liquid |

| Boiling Point | 248 °C | 142 °C |

| Melting Point | 65 °C | - |

Data sourced from references wikipedia.orgresearchgate.net

Interactive Data Table: Properties of this compound (Predicted)

The following table presents predicted properties for this compound based on its structure. These are computational estimates and have not been experimentally verified.

| Property | Predicted Value |

| Molecular Formula | C12H18N2O |

| Molecular Weight | 206.28 g/mol |

| XLogP3 | 2.8 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 5 |

Properties

Molecular Formula |

C12H18N2O |

|---|---|

Molecular Weight |

206.28 g/mol |

IUPAC Name |

N-hex-5-en-2-yl-2-methoxypyridin-3-amine |

InChI |

InChI=1S/C12H18N2O/c1-4-5-7-10(2)14-11-8-6-9-13-12(11)15-3/h4,6,8-10,14H,1,5,7H2,2-3H3 |

InChI Key |

NNEQQMQUZZGHTP-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCC=C)NC1=C(N=CC=C1)OC |

Origin of Product |

United States |

Advanced Spectroscopic Characterization and Structural Elucidation of N Hex 5 En 2 Yl 2 Methoxypyridin 3 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR Spectral Analysis

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental one-dimensional NMR experiments. A ¹H NMR spectrum would reveal the number of different types of protons, their relative numbers, and their electronic environment. The chemical shift (δ) of each proton signal indicates its shielding, while the splitting pattern (multiplicity) arises from spin-spin coupling with neighboring protons, providing information about adjacent atoms. The integration of the signals corresponds to the number of protons of each type.

Similarly, a ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in N-(Hex-5-en-2-yl)-2-methoxypyridin-3-amine would produce a distinct signal, with its chemical shift indicating the type of carbon (e.g., aliphatic, olefinic, aromatic, or attached to a heteroatom).

Hypothetical ¹H NMR Data Table for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|

Hypothetical ¹³C NMR Data Table for this compound

| Chemical Shift (δ, ppm) | Assignment |

|---|

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are powerful tools for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy) reveals proton-proton couplings, showing which protons are adjacent to each other in the molecular structure. sdsu.edu Cross-peaks in a COSY spectrum connect signals from protons that are spin-coupled.

HSQC (Heteronuclear Single Quantum Coherence) correlates proton signals with the signals of the carbon atoms to which they are directly attached. sdsu.eduresearchgate.net This allows for the unambiguous assignment of proton and carbon signals for each CH, CH₂, and CH₃ group.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are separated by two or three bonds. sdsu.eduscience.gov This technique is crucial for piecing together the entire molecular structure, including the connections of quaternary carbons and functional groups.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is an essential technique for determining the precise molecular formula of a compound. mdpi.com By measuring the mass-to-charge ratio (m/z) of an ion with very high accuracy, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. This allows for the confident determination of the molecular formula of this compound.

Hypothetical HRMS Data for this compound

| Ionization Mode | Calculated m/z | Measured m/z | Molecular Formula |

|---|

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The technique measures the absorption of infrared radiation by the molecule, which causes vibrations of the chemical bonds. Different types of bonds vibrate at characteristic frequencies, resulting in a unique IR spectrum that acts as a "fingerprint" for the molecule. For this compound, IR spectroscopy would be expected to show characteristic absorption bands for the N-H bond of the amine, C=C bonds of the alkene and the pyridine (B92270) ring, C-N bonds, and C-O bond of the methoxy (B1213986) group.

Hypothetical IR Spectroscopy Data Table for this compound

| Wavenumber (cm⁻¹) | Functional Group Assignment |

|---|

Chiral Chromatography and Stereochemical Analysis

This compound is a chiral molecule due to the stereocenter at the second position of the hexenyl chain. Chiral chromatography is a technique used to separate the enantiomers (non-superimposable mirror images) of a chiral compound. This separation is achieved by using a chiral stationary phase that interacts differently with each enantiomer, leading to different retention times. Chiral chromatography would be essential for isolating the individual enantiomers of this compound and for determining the enantiomeric purity of a sample.

Chemical Reactivity and Mechanistic Investigations of N Hex 5 En 2 Yl 2 Methoxypyridin 3 Amine

Reactivity of the Pyridine (B92270) and Amine Substructures

The pyridine core, substituted with a methoxy (B1213986) and a secondary amine group, exhibits a rich reaction chemistry. Both the aromatic ring and the exocyclic amine can participate in a variety of chemical transformations.

Electrophilic and Nucleophilic Reactions on the Pyridine Ring

The pyridine ring in N-(Hex-5-en-2-yl)-2-methoxypyridin-3-amine is activated towards electrophilic aromatic substitution by the presence of two electron-donating groups: the 2-methoxy group and the 3-amino group. The amino group is a particularly strong activating group, directing incoming electrophiles to the ortho and para positions. In this case, the para position (C-6) and the ortho position (C-4) are electronically favored for substitution. Steric hindrance from the N-(Hex-5-en-2-yl) group might influence the regioselectivity, potentially favoring substitution at the less hindered C-6 position. Typical electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. masterorganicchemistry.combyjus.comyoutube.com

Conversely, the pyridine ring is inherently electron-deficient, which makes it susceptible to nucleophilic aromatic substitution, particularly at the 2- and 4-positions. youtube.com While the electron-donating substituents on the target molecule would generally disfavor nucleophilic attack, the methoxy group at the C-2 position can act as a leaving group in the presence of strong nucleophiles. For instance, reactions with strong bases or organometallic reagents could potentially lead to the displacement of the methoxy group. ntu.edu.sgnih.gov The outcome of such reactions is highly dependent on the reaction conditions and the nature of the nucleophile. ntu.edu.sgnih.gov

| Reaction Type | Reagents and Conditions | Expected Major Product(s) |

| Electrophilic Aromatic Substitution | ||

| Nitration | HNO₃/H₂SO₄ | 6-Nitro-N-(Hex-5-en-2-yl)-2-methoxypyridin-3-amine and 4-Nitro-N-(Hex-5-en-2-yl)-2-methoxypyridin-3-amine |

| Bromination | Br₂/FeBr₃ | 6-Bromo-N-(Hex-5-en-2-yl)-2-methoxypyridin-3-amine and 4-Bromo-N-(Hex-5-en-2-yl)-2-methoxypyridin-3-amine |

| Nucleophilic Aromatic Substitution | ||

| Amination | NaNH₂ | 2-Amino-N-(Hex-5-en-2-yl)pyridin-3-amine |

| Alkylation | R-Li | 2-Alkyl-N-(Hex-5-en-2-yl)pyridin-3-amine |

This table presents predicted outcomes based on general principles of aromatic reactivity.

Amine-Centered Reactions (e.g., protonation, acylation)

The secondary amine functionality is a key reactive center in this compound. As a base, it readily undergoes protonation in the presence of acids to form the corresponding ammonium (B1175870) salt. This property is fundamental to its behavior in biological systems and for purification purposes.

The lone pair of electrons on the nitrogen atom also makes it a potent nucleophile. It can readily react with electrophiles such as acyl halides or anhydrides in acylation reactions to form the corresponding amides. Similarly, alkylation with alkyl halides can occur, although controlling the extent of alkylation to prevent the formation of quaternary ammonium salts can be challenging. nih.govmasterorganicchemistry.com Reductive amination with aldehydes or ketones in the presence of a reducing agent provides a controlled method for the synthesis of tertiary amines. researchgate.net

| Reaction Type | Reagents and Conditions | Product |

| Protonation | HCl | N-(Hex-5-en-2-yl)-2-methoxypyridin-3-aminium chloride |

| Acylation | Acetyl chloride, base | N-Acetyl-N-(Hex-5-en-2-yl)-2-methoxypyridin-3-amine |

| Alkylation | Methyl iodide | N-(Hex-5-en-2-yl)-N-methyl-2-methoxypyridin-3-amine |

This table illustrates typical reactions of the secondary amine group.

Oxidative and Reductive Transformations of the Amine and Pyridine

The amine and pyridine moieties can undergo various oxidative and reductive transformations. The secondary amine can be oxidized to a variety of products depending on the oxidant used. For instance, mild oxidation may yield hydroxylamines, while stronger oxidants could lead to C-N bond cleavage. nih.gov The pyridine ring itself can be oxidized to the corresponding N-oxide using reagents like m-chloroperoxybenzoic acid (m-CPBA). Pyridine N-oxides are valuable intermediates in the functionalization of the pyridine ring. acs.org

Reduction of the pyridine ring typically requires harsh conditions, such as catalytic hydrogenation at high pressure and temperature, to yield the corresponding piperidine (B6355638) derivative. The choice of catalyst and reaction conditions is crucial to avoid the reduction of the alkenyl group.

| Transformation | Reagents and Conditions | Product |

| Oxidation | ||

| N-Oxidation of Pyridine | m-CPBA | This compound-1-oxide |

| Reduction | ||

| Pyridine Ring Hydrogenation | H₂, PtO₂, high pressure | N-(Hex-5-en-2-yl)-2-methoxypiperidin-3-amine |

This table summarizes potential oxidative and reductive transformations.

Transformations Involving the Alkenyl Moiety of the Hex-5-en-2-yl Group

The terminal double bond of the hex-5-en-2-yl group provides another site for a wide array of chemical modifications, allowing for the introduction of new functional groups and the construction of more complex molecular architectures.

Olefin Functionalization Reactions (e.g., epoxidation, dihydroxylation)

The double bond can readily undergo epoxidation upon treatment with peroxy acids like m-CPBA, yielding the corresponding epoxide. wikipedia.org This three-membered ring is a versatile intermediate that can be opened by various nucleophiles to introduce a range of functionalities.

Dihydroxylation of the alkene can be achieved to produce the corresponding diol. The stereochemical outcome of this reaction can often be controlled. For instance, treatment with osmium tetroxide (OsO₄) in the presence of a co-oxidant like N-methylmorpholine N-oxide (NMO), known as the Upjohn dihydroxylation, typically results in syn-dihydroxylation. organic-chemistry.orgmasterorganicchemistry.com Asymmetric dihydroxylation methods, such as the Sharpless asymmetric dihydroxylation, can be employed to produce chiral diols with high enantioselectivity. The presence of the nearby chiral center and the amine functionality in the molecule could influence the diastereoselectivity of these reactions. researchgate.netresearchgate.net

| Reaction Type | Reagents and Conditions | Product | Stereochemistry |

| Epoxidation | m-CPBA | N-(5,6-Epoxyhexan-2-yl)-2-methoxypyridin-3-amine | Mixture of diastereomers |

| syn-Dihydroxylation | OsO₄ (cat.), NMO | N-(5,6-Dihydroxyhexan-2-yl)-2-methoxypyridin-3-amine | syn |

| anti-Dihydroxylation | 1. RCO₃H 2. H₃O⁺ | N-(5,6-Dihydroxyhexan-2-yl)-2-methoxypyridin-3-amine | anti |

This table outlines key functionalization reactions of the terminal alkene.

Polymerization and Oligomerization Potential

The terminal alkene functionality in this compound introduces the potential for this molecule to act as a monomer in polymerization reactions. Depending on the polymerization method employed (e.g., radical, cationic, or coordination polymerization), a variety of polymeric materials with the aminopyridine moiety as a pendant group could be synthesized. Such polymers could exhibit interesting properties for applications in materials science, such as in the development of functional coatings, resins, or as ligands for metal catalysis. The steric bulk of the rest of the molecule and the potential for the amine or pyridine nitrogen to interact with the catalyst or initiator would be important factors in the polymerization process. To date, specific studies on the polymerization of this particular compound have not been reported in the literature.

Intramolecular Reaction Pathways

The proximate positioning of the amine and alkene functional groups within this compound opens up a variety of potential intramolecular reaction pathways. These transformations are expected to be key in the synthesis of novel heterocyclic structures.

Cyclization Reactions Initiated by the Alkene or Amine

Intramolecular cyclization is a highly probable reaction pathway for this compound, potentially leading to the formation of substituted piperidine or pyrrolidine (B122466) rings fused to the pyridine core. Such reactions are typically catalyzed by transition metals, particularly palladium. The reaction would likely proceed via an intramolecular aminopalladation of the alkene. researchgate.net Depending on the reaction conditions, this could result in hydroamination or oxidative cyclization products. researchgate.net

Computational studies on similar N-alkenyl amines have shown that the regioselectivity of the cyclization (i.e., 5-exo-trig vs. 6-endo-trig) is influenced by the length of the tether and substituents. rsc.orgnih.gov For a hexenyl amine, a 6-exo-trig cyclization to form a piperidine ring is often favored. The enantioselective synthesis of related azaindolines has been achieved through cation-directed cyclization under phase-transfer catalysis, suggesting that asymmetric cyclization of this compound may also be feasible. nih.gov

Metal-free, acid-catalyzed intramolecular hydroamination represents another potential cyclization pathway. nih.govbeilstein-journals.org The cooperative effect of certain organic acids has been shown to promote the cyclization of unfunctionalized olefins. rsc.org

Below is a hypothetical data table illustrating potential outcomes of catalyzed cyclization reactions based on literature for analogous compounds.

| Catalyst System | Predominant Product | Regioselectivity | Putative Mechanism |

| Pd(OAc)2 / Ligand | Fused Piperidine | 6-exo-trig | Aminopalladation |

| Au(I) Complex | Fused Piperidine | 6-exo-trig | Hydroamination |

| Brønsted Acid | Fused Piperidine | 6-exo-trig | Acid-catalyzed Hydroamination |

Radical-Mediated Transformations

The hexenyl moiety of this compound is susceptible to radical-mediated transformations. Intramolecular radical cyclization could be initiated by the generation of a radical on the aminopyridine nitrogen or the alkene. Such reactions can be triggered photochemically or by using radical initiators. researchgate.net Arylselenyl radical-mediated cyclization has been shown to be effective for the synthesis of quinolines from N-(2-alkynyl)anilines, suggesting a similar approach could be viable here. nih.gov

Density functional theory (DFT) calculations on related N-alkenyl-2-aziridinylmethyl radicals have been used to predict the preference for different cyclization pathways, indicating that computational studies would be valuable in predicting the outcomes for this compound. nih.govugent.be Intramolecular radical additions to pyridinium (B92312) moieties have also been reported, offering another potential pathway for the functionalization of the pyridine ring. researchgate.net

A hypothetical summary of potential radical-mediated cyclizations is presented in the table below.

| Initiation Method | Intermediate Radical | Potential Product |

| Photochemical | Aminyl Radical | Fused Piperidine |

| Radical Initiator (e.g., AIBN) | Alkyl Radical | Fused Piperidine |

| Arylselenyl Radical | Vinyl Radical | Selenylated Fused Piperidine |

Rearrangement Processes

This compound could potentially undergo thermal or photochemically induced rearrangement reactions. For instance, N-allylic difluoroenamines have been observed to undergo unusual thermal rearrangements, including aza-Claisen rearrangement and intramolecular [2+2]-cycloaddition. rsc.org While the subject molecule is not a difluoroenamine, the presence of the N-alkenyl system suggests that analogous rearrangements could be possible under certain conditions.

Photochemically induced ring expansion of N-alkenyl lactams has been reported, providing a pathway for the insertion of a two-carbon unit into the C-N bond. rsc.org While not a lactam, the electronic structure of the aminopyridine might facilitate similar photochemical transformations.

Elucidation of Reaction Mechanisms and Transition States

Understanding the reaction mechanisms and identifying the transition states are crucial for controlling the reactivity of this compound. For the likely palladium-catalyzed cyclization, the mechanism is expected to involve coordination of the palladium catalyst to the alkene, followed by nucleophilic attack of the amine nitrogen. researchgate.net DFT calculations would be instrumental in determining whether the reaction proceeds via a syn- or anti-nucleopalladation pathway and in calculating the activation barriers for different cyclization modes (e.g., 5-exo vs. 6-endo). rsc.orgnih.gov

For radical-mediated reactions, mechanistic studies would focus on identifying the key radical intermediates and understanding the factors that control the regioselectivity of the cyclization. nih.govugent.be In the case of rearrangement processes, computational modeling can help to elucidate the complex potential energy surfaces and identify the lowest energy pathways. e3s-conferences.org

Solvent and Catalyst Effects on Reactivity

The choice of solvent and catalyst is expected to have a profound impact on the chemical reactivity of this compound. In transition metal-catalyzed reactions, the nature of the ligand on the metal center can influence both the rate and selectivity of the reaction. nih.govbeilstein-journals.org For instance, in gold(I)-catalyzed intramolecular alkene hydroamination, the use of more electron-withdrawing phosphine (B1218219) ligands has been shown to increase reaction rates. nih.govbeilstein-journals.org

The solvent can also play a crucial role. A cooperative effect between dichloromethane (B109758) (DCM) and methanol (B129727) has been observed in gold-catalyzed hydroamination, significantly accelerating the reaction. nih.govbeilstein-journals.org The polarity and coordinating ability of the solvent can affect the stability of intermediates and transition states, thereby influencing the reaction outcome.

The table below provides a hypothetical overview of how different solvents and catalysts might influence the intramolecular cyclization of this compound, based on studies of similar systems.

| Catalyst | Ligand | Solvent | Expected Effect |

| [Pd(OAc)2] | Phosphine | Toluene | Promotes cyclization |

| [Au(I)Cl] | Buchwald-type phosphine | DCM/Methanol | Accelerated hydroamination |

| Cobalt(I) complex | Cyclopentadienyl | THF | May catalyze [2+2+2] cycloaddition if other unsaturation is present |

Structure Activity Relationship Sar and Rational Design Principles of N Hex 5 En 2 Yl 2 Methoxypyridin 3 Amine Analogs

Systematic Modification of the 2-Methoxypyridin-3-amine (B1301888) Core

The 2-methoxypyridin-3-amine core serves as a foundational scaffold for SAR studies. Modifications to this heterocyclic system, including the position and electronic nature of substituents, bioisosteric replacement of the methoxy (B1213986) group, and alterations in the placement of the nitrogen atom within the ring, can profoundly impact biological activity.

Impact of Substituent Position and Electronic Properties on the Pyridine (B92270) Ring

The electronic landscape of the pyridine ring is a key determinant of its interaction with biological targets. The nitrogen atom in the pyridine ring is more electronegative than the carbon atoms, leading to a withdrawal of electron density from the ring, particularly from the ortho and para positions. stackexchange.com This inherent electronic property makes the pyridine ring less reactive towards electrophilic substitution compared to benzene. stackexchange.comuoanbar.edu.iq

The introduction of substituents onto the pyridine ring can further modulate its electronic properties and, consequently, its biological activity. Electron-donating groups can increase the electron density of the ring, potentially enhancing interactions with electron-deficient pockets in a target protein. Conversely, electron-withdrawing groups can decrease the ring's electron density, which may be favorable for other types of interactions.

In a study on NNN pincer-type molecules with a substituted pyridine core, it was observed that electron-donating groups increase the electron density around a coordinated Cu(II) center. nih.gov While not directly analogous to N-(Hex-5-en-2-yl)-2-methoxypyridin-3-amine, this finding illustrates the principle that substituents on the pyridine ring can significantly alter its electronic character and its interactions with other molecules. nih.gov

Table 1: Impact of Pyridine Ring Substituents on Activity

| Substituent Type | Position | General Effect on Electronic Properties | Potential Impact on Biological Activity |

|---|---|---|---|

| Electron-Donating Group (e.g., -OH, -OBn) | 4-position | Increases electron density around the ring. nih.gov | May enhance interactions with electron-deficient target sites. |

Note: The information in this table is based on general principles and findings from related studies. nih.gov The specific impact on the activity of this compound would require empirical testing.

Bioisosteric Replacements of the Methoxy Group

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a common strategy in drug design to improve a compound's pharmacological profile. cambridgemedchemconsulting.comestranky.sk The 2-methoxy group in this compound is a prime candidate for such modifications.

Common bioisosteres for a methoxy group include other small, neutral groups such as fluoro, difluoromethyl, trifluoromethyl, and cyano groups. researchgate.net The choice of a bioisostere can influence various properties, including metabolic stability, lipophilicity, and hydrogen bonding capacity. For example, replacing a metabolically labile methoxy group with a more stable trifluoromethyl group can enhance the compound's half-life in the body. cambridgemedchemconsulting.com

In a study on quorum sensing inhibitors, 2-difluoromethylpyridine was successfully used as a bioisosteric replacement for pyridine-N-oxide, resulting in compounds with similar or enhanced activity. rsc.org This demonstrates the potential of fluorine-containing groups as effective bioisosteres in heterocyclic compounds.

Table 2: Potential Bioisosteric Replacements for the 2-Methoxy Group

| Bioisostere | Potential Advantages | Potential Disadvantages |

|---|---|---|

| Fluoro (-F) | Increased metabolic stability. cambridgemedchemconsulting.com | Altered electronic properties. |

| Difluoromethyl (-CHF2) | Can mimic some properties of a hydroxyl group. | May alter lipophilicity. |

| Trifluoromethyl (-CF3) | Generally increases metabolic stability and lipophilicity. cambridgemedchemconsulting.com | Can significantly alter electronic properties. |

| Cyano (-CN) | Can act as a hydrogen bond acceptor. | May introduce toxicity concerns. |

Note: The effects of these replacements are context-dependent and would need to be empirically evaluated for this compound.

Effects of Nitrogen Atom Placement within the Pyridine Ring

For instance, the basicity of the pyridine nitrogen is influenced by its position and the presence of other substituents. Protonation of the pyridine nitrogen can significantly enhance its interaction with other molecules. rsc.org The location of the nitrogen atom also dictates the regioselectivity of substitution reactions. In pyridine, nucleophilic substitution is favored at the 2- and 4-positions, while electrophilic substitution is favored at the 3-position. uoanbar.edu.iq

A study on Cu(II)-based coordination frameworks demonstrated that the position of the nitrogen atom in isomeric pyridyl-β-diketonate ligands led to the formation of structurally distinct assemblies. nih.gov This highlights the critical role of nitrogen placement in determining the three-dimensional structure and intermolecular interactions of pyridine-containing compounds. nih.gov Therefore, altering the position of the nitrogen in the 2-methoxypyridin-3-amine core would likely lead to a dramatic change in biological activity.

Exploration of the N-(Hex-5-en-2-yl) Aliphatic Chain

Varied Alkene Positions and Saturation States

The position of the double bond in the hexenyl chain can influence the molecule's shape and reactivity. Shifting the double bond from the 5-position to other positions (e.g., 4-, 3-, or 2-position) would create different isomers with distinct conformational preferences. The stability of alkenes generally increases with the number of alkyl substituents on the double bond. libretexts.orgmasterorganicchemistry.com Therefore, internal alkenes are typically more stable than terminal alkenes. This difference in stability could affect the molecule's binding affinity and metabolic profile.

Complete saturation of the double bond to form an N-(hex-2-yl) group would increase the flexibility of the side chain and remove the potential for π-π stacking or other interactions involving the double bond. Saturation would also increase the number of sp3-hybridized carbons, which could lead to a more favorable interaction with hydrophobic pockets of a receptor.

Influence of Chain Length and Branching on Activity

The length of the N-alkyl chain is a critical parameter that can affect a compound's binding affinity and selectivity. In a study of cannabimimetic indoles, it was found that an optimal alkyl chain length of five carbons resulted in the highest affinity for both CB1 and CB2 receptors. nih.gov Extending the chain to a heptyl group led to a significant decrease in binding. nih.gov This suggests that there is an optimal chain length for fitting into the binding pocket of the target receptor.

Branching of the alkyl chain can also have a significant impact on activity. Introducing branches, such as methyl or ethyl groups, can increase the steric bulk of the side chain, which may either enhance or hinder binding depending on the topology of the binding site. Branching can also influence the molecule's metabolic stability by shielding certain positions from enzymatic degradation. Studies on thiazolothiazole-based small molecular acceptors have shown that the length and branching of alkyl side chains can impact molecular aggregation and photovoltaic performance. nih.govrsc.org

Table 3: General Principles for Modification of the N-Alkyl Chain

| Modification | Potential Effect on Properties | Rationale |

|---|---|---|

| Varying Alkene Position | Alters molecular shape and stability. | Internal alkenes are generally more stable than terminal alkenes. libretexts.orgmasterorganicchemistry.com |

| Saturation of Alkene | Increases flexibility and hydrophobicity. | Removes the rigidifying effect of the double bond. |

| Altering Chain Length | Can optimize binding affinity. | An optimal chain length often exists for fitting into a binding pocket. nih.gov |

Note: These are general principles, and the specific effects on this compound would need to be determined experimentally.

Stereochemical Requirements at the Hex-5-en-2-yl Moiety

The hex-5-en-2-yl substituent introduces a chiral center at the second carbon, making the stereochemical orientation of this group a critical determinant of biological activity. In drug design, enantiomers of a chiral molecule often exhibit significant differences in potency, selectivity, and metabolic profiles. For analogs of this compound, the spatial arrangement of the substituents around this chiral carbon dictates how effectively the moiety fits into the binding pocket of a biological target.

Studies on related scaffolds, such as 4-aminopyridine (B3432731) derivatives, have demonstrated the profound impact of stereochemistry. For instance, the introduction of a chiral (1R,2R)-2-fluorocyclopropylamide modification in a series of TYK2 inhibitors led to marked improvements in both potency and selectivity against related kinases like JAK1 and JAK2. nih.gov This highlights a common principle where only one enantiomer provides the optimal three-dimensional arrangement for productive interactions with target residues. It is therefore highly probable that the biological activity of this compound resides predominantly in either the (R)- or (S)-enantiomer. The precise requirement would depend on the specific topology of the target's binding site, where one configuration may position the terminal alkene and methyl group for favorable hydrophobic interactions while avoiding steric clashes.

Conformational Rigidity through Cycloaliphatic or Fused Systems (e.g., bicyclo[2.1.1]hexanes)

The hex-5-en-2-yl moiety is a flexible side chain with multiple rotatable bonds. While this flexibility can allow the molecule to adapt to a binding site, it comes at an entropic cost. Upon binding, the molecule loses conformational freedom, which is thermodynamically unfavorable. A key strategy in rational drug design is to replace such flexible chains with conformationally constrained systems. researchgate.net

Incorporating cycloaliphatic or fused bicyclic systems, such as cyclopropanes or bicyclo[2.1.1]hexanes, can lock the substituent into a more defined, biologically active conformation. nih.gov This pre-organization reduces the entropic penalty of binding, potentially leading to a significant increase in binding affinity and potency. Furthermore, introducing rigidity can enhance selectivity, as the rigid analog will fit optimally only in the intended target site and less favorably in off-target sites that might accommodate a more flexible ligand. For the this compound scaffold, replacing the hexenyl group with a rigid bicyclic system could serve as a powerful optimization strategy.

Table 1: Strategies for Introducing Conformational Rigidity

| Strategy | Example System | Potential Advantages |

| Cycloalkylation | Cyclopropyl, Cyclohexyl | Reduces rotational freedom; enhances metabolic stability. |

| Fused Systems | Bicyclo[2.1.1]hexane | Provides a defined 3D vector for substituents; improves binding affinity by reducing entropic penalty. researchgate.net |

| Spirocyclization | Spirocyclic amines | Introduces novel exit vectors and improves physicochemical properties. |

Analysis of Key Pharmacophoric Elements

A pharmacophore model defines the essential steric and electronic features necessary for a molecule to exert a specific biological effect. For analogs of this compound, the key pharmacophoric elements are distributed across the methoxypyridine core and the N-alkyl substituent.

Role of Hydrogen Bond Donors and Acceptors

Hydrogen bonds are fundamental to molecular recognition, providing directionality and specificity in ligand-target interactions. nih.gov The this compound scaffold contains several key sites for hydrogen bonding:

Hydrogen Bond Donor: The secondary amine (N-H) group is a potent hydrogen bond donor. This interaction is often crucial for anchoring the ligand in the binding site, for example, by interacting with a backbone carbonyl oxygen in the hinge region of a kinase.

Hydrogen Bond Acceptors: The pyridine ring nitrogen and the oxygen atom of the methoxy group are primary hydrogen bond acceptors. researchgate.net These features can engage with hydrogen bond donors like backbone N-H groups or the side chains of amino acids such as serine or threonine.

Quantitative structure-activity relationship (QSAR) and pharmacophore models developed for related 2-aminopyridine (B139424) derivatives consistently identify the presence of hydrogen bond donors and acceptors as critical features for biological activity. nih.gov The interplay between these donor and acceptor sites is essential for the high-affinity binding of the scaffold.

Importance of Lipophilic and Aromatic Interactions

Lipophilicity and aromaticity are crucial for membrane permeability and for establishing productive interactions within the often-hydrophobic binding pockets of protein targets. farmaciajournal.com

Aromatic Interactions: The 2-methoxypyridine (B126380) ring is a key aromatic feature. nih.gov It can participate in various non-covalent interactions, including π-π stacking with aromatic residues (e.g., phenylalanine, tyrosine) and cation-π interactions, which contribute significantly to binding affinity.

Development of SAR Models and Predictive Algorithms

To systematically explore the SAR and guide the design of new, more potent analogs, computational models are frequently employed. For aminopyridine-based compounds, both 2D- and 3D-QSAR models have been successfully developed to correlate structural features with biological activity. nih.govtandfonline.com

These models typically involve aligning a series of active compounds and calculating various molecular descriptors (e.g., steric, electrostatic, hydrophobic, and topological fields). nih.govresearchgate.net Statistical methods like Partial Least Squares (PLS) or Multiple Linear Regression (MLR) are then used to build a mathematical equation that predicts the activity of new molecules. nih.gov

For a series of this compound analogs, a 3D-QSAR study could yield contour maps that provide a visual representation of the SAR. For example:

Green Contours: Indicate regions where bulky, sterically favored groups increase activity.

Yellow Contours: Show areas where bulky groups decrease activity.

Blue Contours: Highlight regions where electropositive groups enhance activity.

Red Contours: Pinpoint areas where electronegative groups are favorable.

Such models serve as powerful predictive tools, allowing for the virtual screening of novel designs and the prioritization of synthetic targets with the highest probability of success. tandfonline.com

Lead Optimization Strategies Based on Structural Insights

Lead optimization is an iterative process aimed at improving the potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties of a lead compound. criver.comyoutube.com For the this compound scaffold, several optimization strategies can be envisioned based on the structural insights discussed.

Table 2: Lead Optimization Strategies for Aminopyridine Analogs

| Strategy | Rationale | Example Modification | Expected Outcome |

| Improve Potency & Selectivity | Enhance binding interactions with the target. | Replace hexenyl group with a rigid bicyclic system. | Increased affinity due to reduced entropic penalty; improved selectivity. nih.gov |

| Block Metabolic Liabilities | Prevent metabolic degradation to improve oral bioavailability and half-life. | Introduce fluorine atoms at metabolically labile positions on the pyridine ring or alkyl chain. | Increased metabolic stability. |

| Enhance Physicochemical Properties | Improve solubility and permeability. | Introduce polar groups (e.g., small amides, alcohols) on the alkyl chain. | Better balance of lipophilicity and solubility. |

| Scaffold Hopping | Replace the pyridine core with a bioisosteric heterocycle. | Substitute the pyridine ring with a pyrimidine (B1678525) or imidazo[4,5-b]pyridine. researchgate.net | Maintain key interactions while potentially improving properties or gaining intellectual property. |

A common approach involves using structure-based drug design if a crystal structure of the target protein is available. nih.gov Docking studies with analogs can reveal key interactions and suggest specific modifications to improve binding. For instance, if the terminal alkene of the hexenyl group is not involved in any productive interaction, it could be replaced with other functional groups to probe for additional binding or to improve properties like solubility. This iterative cycle of design, synthesis, and testing is central to transforming a promising lead compound into a clinical candidate. youtube.com

Insufficient Data Available for this compound

Following a comprehensive search of publicly available scientific literature and databases, no specific research findings, data, or publications could be identified for the chemical compound This compound in relation to the biological targets outlined in the requested article structure.

The investigation sought to find data on the compound's interaction with, and inhibition mechanisms for, the following targets:

Protein Kinases:

Cyclin-Dependent Kinases (CDKs), specifically CDK9, CDK2, and CDK4.

Checkpoint Kinase 1 (CHK1).

Glycogen Synthase Kinase 3 beta (GSK-3β).

Phosphatidylinositol 3-Kinase (PI3K) pathway.

Histone Deacetylases (HDACs).

The search did not yield any specific inhibitory activity (such as IC50 values), binding data, kinase selectivity profiles, or mechanistic studies directly associated with this compound.

Consequently, it is not possible to generate a scientifically accurate and informative article that adheres to the provided outline and focuses solely on this specific compound. The creation of content for the requested sections and subsections would require non-existent data, leading to speculation and inaccuracies. Therefore, the article cannot be produced at this time.

Scientific Data Unavailable for this compound

A comprehensive search for scientific literature and research data concerning the biological activity of the chemical compound This compound has yielded no specific information regarding its role as a chemical biology tool. Despite targeted searches for its effects on enzyme inhibition, cellular pathways, and genetic expression, no published research, patents, or technical documentation could be located.

The requested article, intended to focus on the "Target Identification and Mechanistic Elucidation of this compound in Chemical Biology," cannot be generated due to the absence of foundational data. The specific areas of inquiry, including its potential as a differential inhibitor of Histone Deacetylase (HDAC) isoforms, its interaction with active sites, other enzyme targets, or nucleic acids, remain unexplored in the available scientific record.

Similarly, there is no information regarding its impact on cellular processes such as cell cycle progression or the expression of key regulatory genes like p21, cyclin D1, and p53.

While the compound is listed in chemical supplier databases, indicating its existence and potential for research use, there is currently no public domain data to support a detailed scientific article on its biological functions as outlined.

Target Identification and Mechanistic Elucidation of N Hex 5 En 2 Yl 2 Methoxypyridin 3 Amine in Chemical Biology

Cellular Pathway Perturbation Studies

mTORC1 Pathway Regulation

The mechanistic target of rapamycin (B549165) complex 1 (mTORC1) is a crucial cellular signaling hub that governs cell growth, proliferation, and metabolism. ed.ac.uk Its dysregulation is implicated in numerous diseases, making it a significant target for therapeutic intervention. The 2-methoxypyridin-3-amine (B1301888) scaffold, the core of N-(Hex-5-en-2-yl)-2-methoxypyridin-3-amine, is a key feature in a class of molecules designed as kinase inhibitors, including those targeting the PI3K/mTOR pathway. nih.govmdpi.com

Research into sulfonamide methoxypyridine derivatives has revealed their potential as dual PI3K/mTOR inhibitors. nih.gov These compounds operate as ATP-competitive inhibitors, binding to the kinase domain of mTOR and thereby blocking its catalytic activity. nih.gov The inhibition of mTOR kinase prevents the phosphorylation of its downstream substrates, such as S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1), which are critical for protein synthesis and cell cycle progression.

For instance, a series of sulfonamide methoxypyridine derivatives demonstrated potent inhibitory activity against PI3Kα and mTOR. One of the lead compounds, 22c , exhibited an IC50 value of 23 nM against mTOR. mdpi.com This inhibitory action leads to the suppression of the mTORC1 signaling cascade. The general mechanism of action for such inhibitors involves the blockade of both mTORC1 and mTORC2, which can prevent the feedback activation of AKT, a common limitation of allosteric mTOR inhibitors like rapamycin. mdpi.comnih.gov

While specific data for this compound is not available, its structural similarity to known mTOR inhibitors suggests it may function in a comparable manner. The hexenyl side chain could influence its binding affinity and selectivity for the ATP-binding pocket of mTOR.

Ligand-Protein Binding Kinetics and Thermodynamics

The efficacy of a small molecule inhibitor is not solely defined by its binding affinity (how tightly it binds) but also by its binding kinetics (the rates of association and dissociation) and thermodynamic profile. bmglabtech.com These parameters provide a more dynamic and comprehensive understanding of the drug-target interaction.

Binding kinetics describes the rates at which a ligand binds to its protein target (the association rate constant, k_on) and dissociates from it (the dissociation rate constant, k_off). The ratio of these two rates (k_off/k_on) determines the equilibrium dissociation constant (K_d), a measure of binding affinity. A longer residence time (a slow k_off) can lead to a more sustained biological effect, which is often a desirable characteristic for a drug.

Thermodynamics of binding provides insight into the forces driving the interaction. The Gibbs free energy of binding (ΔG) is related to the binding affinity and is composed of enthalpic (ΔH) and entropic (-TΔS) contributions. Enthalpy reflects the changes in bonding energies (e.g., hydrogen bonds and van der Waals interactions), while entropy relates to the change in the system's disorder upon binding.

For aminopyridine-based kinase inhibitors, molecular docking studies have been employed to understand their binding modes. nih.gov These studies suggest that interactions such as hydrogen bonds and electrostatic interactions are crucial for their activity. For example, in the context of c-Met kinase inhibitors, Tyr1230 and Arg1208 were identified as key residues for binding. nih.gov

While specific kinetic and thermodynamic data for this compound are not publicly available, the table below illustrates the types of parameters that are critical to determine for understanding its interaction with a target like mTOR. These values are hypothetical and serve to exemplify the data that would be generated in preclinical studies.

Table 1: Hypothetical Ligand-Protein Binding Parameters

| Parameter | Symbol | Definition | Hypothetical Value |

| Association Rate Constant | k_on | The rate at which the ligand binds to the target protein. | 1 x 10^7 M⁻¹s⁻¹ |

| Dissociation Rate Constant | k_off | The rate at which the ligand-protein complex dissociates. | 1 x 10⁻² s⁻¹ |

| Equilibrium Dissociation Constant | K_d | The concentration of ligand at which half of the protein binding sites are occupied at equilibrium. | 10 nM |

| Gibbs Free Energy of Binding | ΔG | The overall energy change upon binding. | -10.9 kcal/mol |

| Enthalpy of Binding | ΔH | The change in heat content of the system upon binding. | -8.0 kcal/mol |

| Entropy of Binding | -TΔS | The change in the disorder of the system upon binding, scaled by temperature. | -2.9 kcal/mol |

Q & A

Q. What are the optimal synthetic routes for N-(Hex-5-en-2-yl)-2-methoxypyridin-3-amine, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves multi-step reactions:

- Step 1: Prepare the pyridine core by introducing the methoxy group at position 2 and amine at position 3. This can be achieved via nucleophilic substitution or metal-catalyzed coupling (e.g., Buchwald-Hartwig amination) .

- Step 2: Attach the hex-5-en-2-yl group to the pyridine amine. Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or alkylation) under inert atmospheres (N₂/Ar) is recommended. Use solvents like DMF or toluene, with catalysts such as Pd(OAc)₂ and ligands like XPhos .

- Optimization: Reaction temperature (80–110°C), base selection (e.g., NaOtBu), and catalyst loading (1–5 mol%) are critical for yield (>70%) and purity. Monitor intermediates via TLC or HPLC .

Q. Which analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

- Structural Confirmation:

- Purity Assessment:

- HPLC: Use a C18 column with UV detection at 254 nm; gradient elution (ACN/H₂O) resolves impurities .

Advanced Research Questions

Q. How can researchers address contradictions in reported biological activity data for this compound?

Methodological Answer:

- Reproducibility Checks: Standardize assay protocols (e.g., MIC for antimicrobial studies) across labs, ensuring consistent cell lines (e.g., E. coli ATCC 25922) and compound concentrations .

- Orthogonal Assays: Validate activity using both in vitro (e.g., enzyme inhibition) and in silico (molecular docking against targets like bacterial gyrase) approaches. For example, Schrödinger’s Glide can predict binding affinities .

- Meta-Analysis: Compare data across studies, adjusting for variables like solvent (DMSO vs. saline) or incubation time. Use statistical tools (e.g., ANOVA) to identify outliers .

Q. What strategies are effective for designing structure-activity relationship (SAR) studies on this compound?

Methodological Answer:

- Core Modifications:

- Pyridine Ring: Replace methoxy with ethoxy or halogens to assess electronic effects .

- Hex-5-en-2-yl Chain: Vary alkyl chain length or introduce substituents (e.g., CF₃) to study hydrophobicity .

- Biological Testing:

- Data Correlation: Plot IC₅₀ values against computational descriptors (e.g., logP, polar surface area) using QSAR software like MOE .

Q. How can researchers mitigate synthetic challenges related to regioselectivity in the hex-5-en-2-yl group attachment?

Methodological Answer:

- Directing Groups: Introduce temporary protecting groups (e.g., Boc on the pyridine amine) to steer coupling to the desired position .

- Catalyst Screening: Test Pd/XPhos vs. Pd/JohnPhos systems to improve selectivity. For example, Pd/Ad₂PBu showed >90% regioselectivity in similar amines .

- Kinetic Control: Use low temperatures (0–25°C) and slow reagent addition to favor thermodynamic products. Monitor via in-situ IR .

Safety and Best Practices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.